molecular formula C20H18ClF2N3O4S B15285230 (5-((1H-1,2,4-Triazol-1-yl)methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)methyl 4-chlorobenzenesulfonate

(5-((1H-1,2,4-Triazol-1-yl)methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)methyl 4-chlorobenzenesulfonate

Cat. No.: B15285230
M. Wt: 469.9 g/mol
InChI Key: WUPORSBDFSRGHD-UHFFFAOYSA-N
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Description

The compound (5-((1H-1,2,4-Triazol-1-yl)methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)methyl 4-chlorobenzenesulfonate is a complex organic molecule that features a triazole ring, difluorophenyl group, tetrahydrofuran ring, and a chlorobenzenesulfonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-((1H-1,2,4-Triazol-1-yl)methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)methyl 4-chlorobenzenesulfonate typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Introduction of the Difluorophenyl Group: This step often involves the use of a Grignard reagent or a halogen-metal exchange reaction to introduce the difluorophenyl group.

    Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through an intramolecular cyclization reaction.

    Attachment of the Chlorobenzenesulfonate Moiety: This final step typically involves a sulfonation reaction using chlorobenzenesulfonyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring and the tetrahydrofuran ring.

    Reduction: Reduction reactions can occur at the difluorophenyl group and the triazole ring.

    Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the chlorobenzenesulfonate moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the triazole and tetrahydrofuran rings.

    Reduction: Reduced forms of the difluorophenyl group and triazole ring.

    Substitution: Substituted derivatives at the chlorobenzenesulfonate moiety.

Scientific Research Applications

Chemistry

The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways due to its reactive functional groups.

Medicine

Industry

In industrial applications, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (5-((1H-1,2,4-Triazol-1-yl)methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)methyl 4-chlorobenzenesulfonate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The difluorophenyl group can enhance binding affinity through hydrophobic interactions, while the tetrahydrofuran ring can provide structural stability. The chlorobenzenesulfonate moiety can participate in ionic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    (5-(Difluoromethoxy)-2-{[(3,4-dimethoxy-2-pyridinyl)methyl]thio}-1H-benzimidazole): This compound shares the difluorophenyl group and has similar reactivity.

    (5-(2,4-Difluorophenyl)-1H-pyrazole-3-carboxylic acid): This compound also contains a difluorophenyl group and a heterocyclic ring, making it structurally similar.

Uniqueness

The uniqueness of (5-((1H-1,2,4-Triazol-1-yl)methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)methyl 4-chlorobenzenesulfonate lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the triazole ring, difluorophenyl group, tetrahydrofuran ring, and chlorobenzenesulfonate moiety in a single molecule allows for versatile applications and interactions that are not possible with simpler compounds.

Properties

IUPAC Name

[5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methyl 4-chlorobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClF2N3O4S/c21-15-1-4-17(5-2-15)31(27,28)30-10-14-8-20(29-9-14,11-26-13-24-12-25-26)18-6-3-16(22)7-19(18)23/h1-7,12-14H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUPORSBDFSRGHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC1(CN2C=NC=N2)C3=C(C=C(C=C3)F)F)COS(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClF2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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